- Iridium-catalyzed reductive amination of carboxylic acids, Journal of Catalysis, 2023, 418, 283-289
Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)
94-34-8 structure
Product Name:N-(2-Cyanoethyl)-N-methylaniline
Numero CAS:94-34-8
MF:C10H12N2
MW:160.215682029724
MDL:MFCD00019856
CID:34744
PubChem ID:87565930
Update Time:2025-05-20
N-(2-Cyanoethyl)-N-methylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(Methyl(phenyl)amino)propanenitrile
- 3-(N-Methylanilino)propionitrile
- 3-(Methylphenylamino)propionitrile
- N-Cyanoethyl-N-methylaniline
- N-(2-Cyanoethyl)-N-methylaniline
- N-Methyl-N-(2-cyanoethyl)aniline
- 3-(N-Methyl-N-phenylamino)propionitrile
- 3-(N-methylanilino)propiononitrile
- Propanenitrile, 3-(methylphenylamino)-
- 3-[methyl(phenyl)amino]propanenitrile
- IXXLKTZOCSRXEM-UHFFFAOYSA-N
- N-.beta.-Cyanoethyl-N-methylaniline
- Propionitrile, 3-(N-methylanilino)-
- .beta.-(N-Methylanilino)propionitrile
- n-Methyl-n-cyanoethyl aniline
- beta-(
- 3-(Methylphenylamino)propanenitrile (ACI)
- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)
- N-β-Cyanoethyl-N-methylaniline
- NSC 73689
- NSC 91616
- β-(N-Methylanilino)propionitrile
- 3-(Methylanilino)propanenitrile #
- AKOS000194121
- CS-0151255
- NSC-91616
- Beta-(N-methylanilio)propionitrile
- W-100198
- NS00040391
- 94-34-8
- N-cyanoethyl methylaniline
- NCIOpen2_000346
- beta-(N-Methylanilino)propionitrile
- MFCD00019856
- NSC91616
- AI3-28714
- 3-(N-methylanilino)propanenitrile
- SCHEMBL149631
- DS-6285
- n,n-cyanoethyl-methylaniline
- H10690
- EINECS 202-325-5
- DTXSID6059102
- DB-057495
- .beta.-N-Methylanilinopropionitrile
- N-beta-Cyanoethyl-N-methylaniline
- n-methyl-n-cyanoethylaniline
-
- MDL: MFCD00019856
- Inchi: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
- Chiave InChI: IXXLKTZOCSRXEM-UHFFFAOYSA-N
- Sorrisi: N#CCCN(C)C1C=CC=CC=1
- BRN: 2803416
Proprietà calcolate
- Massa esatta: 160.10000
- Massa monoisotopica: 160.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 162
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 27
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.7
Proprietà sperimentali
- Colore/forma: Olio bruno
- Densità: 1.035
- Punto di ebollizione: 186°C/23mmHg(lit.)
- Punto di infiammabilità: 125-127°C/4mm
- Indice di rifrazione: 1.56
- PSA: 27.03000
- LogP: 2.03648
- FEMA: 2420
- Solubilità: Non determinato
N-(2-Cyanoethyl)-N-methylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302+H312+H332-H315-H319
- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- WGK Germania:3
- Codice categoria di pericolo: R20/21/22;R36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- PackingGroup:III
- TSCA:Yes
- Gruppo di imballaggio:III
- Frasi di rischio:R20/21/22; R36/37/38
N-(2-Cyanoethyl)-N-methylaniline Dati doganali
- CODICE SA:2926909090
- Dati doganali:
Codice doganale cinese:
2926909090Panoramica:
2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
N-(2-Cyanoethyl)-N-methylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-500G |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 500g |
¥216.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-5g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | >98.0%(T) | 5g |
¥29.00 | 2021-05-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 100g |
¥54.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-25G |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 25g |
¥33.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-10g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | >98.0%(T) | 10g |
¥29.00 | 2021-05-28 | |
| Alichem | A019115855-500g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 95% | 500g |
$197.60 | 2023-08-31 | |
| Alichem | A019115855-1000g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 95% | 1000g |
$313.60 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN220-20g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 97% | 20g |
135.0CNY | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N870769-5g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 5g |
31.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0872-500g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98.0%(T) | 500g |
¥2150.0 | 2022-06-10 |
N-(2-Cyanoethyl)-N-methylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Copper Solvents: Ethanol ; 4 h, rt
Riferimento
- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature, Polyhedron, 2021, 206,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ; 8 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
Riferimento
- Boron-catalyzed N-alkylation of amines using carboxylic acids, Angewandte Chemie, 2015, 54(31), 9042-9046
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl , 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ; 15 h, 1 bar, 100 °C
Riferimento
- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2, ChemSusChem, 2019, 12(13), 3054-3059
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Silver triflate , Nickel bromide Solvents: Toluene ; 24 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines, Asian Journal of Organic Chemistry, 2022, 11(11),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ; 72 h, 1 atm, 80 °C
Riferimento
- Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates, ACS Catalysis, 2016, 6(11), 7876-7881
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Yttrium nitrate ; 24 h, rt
Riferimento
- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions, Catalysis Communications, 2008, 9(6), 1189-1195
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Aluminum chloride (polystyrene-supported) ; 3 h, 70 °C
Riferimento
- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3, Tetrahedron, 2013, 69(6), 1712-1716
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone , Cupric chloride Solvents: Water ; 6 h, reflux
Riferimento
- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 17 h, 14 kbar, rt
Riferimento
- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure, Journal of Organic Chemistry, 2015, 80(20), 10375-10379
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 1 atm, 80 °C
Riferimento
- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis, Science Bulletin, 2019, 64(11), 723-729
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate , 18-Crown-6 Solvents: Tetrahydrofuran ; 12 h, 80 °C
Riferimento
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis, Chinese Chemical Letters, 2020, 31(1), 111-114
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ; 40 h, rt
Riferimento
- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water, Synthesis, 2008, (24), 3931-3936
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ; 10 min, rt
1.2 Reagents: Phenylsilane ; 18 h, 60 °C
1.2 Reagents: Phenylsilane ; 18 h, 60 °C
Riferimento
- General catalytic methylation of amines with formic acid under mild reaction conditions, Chemistry - A European Journal, 2014, 20(26), 7878-7883
Metodo di produzione 17
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ; rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
Riferimento
- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst, Catalysis Science & Technology, 2016, 6(16), 6172-6176
Metodo di produzione 20
Condizioni di reazione
1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) , Gadolinium triflate (polymer-supported) Solvents: Acetone ; 24 h, rt
1.2 24 h, rt
1.2 24 h, rt
Riferimento
- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions, Tetrahedron Letters, 2008, 49(21), 3466-3470
N-(2-Cyanoethyl)-N-methylaniline Raw materials
N-(2-Cyanoethyl)-N-methylaniline Preparation Products
N-(2-Cyanoethyl)-N-methylaniline Letteratura correlata
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
94-34-8 (N-(2-Cyanoethyl)-N-methylaniline) Prodotti correlati
- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)
- 148-87-8(3-(Ethylphenylamino)propanenitrile)
- 1075-76-9(3-Anilinopropionitrile)
- 1555-66-4(N,N-Bis(2-cyanoethyl)aniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso